molecular formula C16H12ClN3O2 B7534518 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide

3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide

Cat. No.: B7534518
M. Wt: 313.74 g/mol
InChI Key: OJAWFTYBAFFQJU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenylpyrazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Formation of the carboxamide group: This is achieved by reacting the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Pharmacology: The compound is investigated for its ability to interact with specific biological targets, such as enzymes and receptors.

    Biology: It is used in studies related to cell signaling pathways and gene expression.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxy group allows for hydrogen bonding with biological molecules, while the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins. This compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide: Lacks the hydroxy group, which may affect its binding affinity and biological activity.

    3-(4-methylphenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide: The methyl group may alter its hydrophobic interactions compared to the chlorophenyl group.

    3-(4-fluorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide: The fluorine atom may influence its electronic properties and reactivity.

Uniqueness: The presence of the chlorophenyl group and the hydroxy group in 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide provides a unique combination of hydrophobic and hydrogen bonding interactions, enhancing its binding affinity and specificity to biological targets. This makes it a valuable compound for further research and development in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-8-6-11(7-9-12)15-14(16(21)19-22)10-20(18-15)13-4-2-1-3-5-13/h1-10,22H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAWFTYBAFFQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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